Cas no 2834-79-9 (4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-amine)

4-{1,1'-Biphenyl-4-yl}-1,3-thiazol-2-amine is a biphenyl-substituted thiazole derivative with potential applications in medicinal chemistry and material science. Its structure combines a rigid biphenyl core with a thiazole-2-amine moiety, offering unique electronic and steric properties. This compound is of interest due to its ability to serve as a building block for heterocyclic frameworks, particularly in the synthesis of bioactive molecules or optoelectronic materials. The biphenyl group enhances conjugation, while the thiazole-2-amine functionality provides a reactive site for further derivatization. Its stability and synthetic versatility make it a valuable intermediate for research in pharmaceuticals, agrochemicals, and functional materials.
4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-amine structure
2834-79-9 structure
商品名:4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-amine
CAS番号:2834-79-9
MF:C15H12N2S
メガワット:252.33400
MDL:MFCD00047059
CID:264665
PubChem ID:76075

4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-amine 化学的及び物理的性質

名前と識別子

    • 2-Thiazolamine,4-[1,1'-biphenyl]-4-yl-
    • 4-Biphenyl-4-yl-Thiazol-2-Ylamine
    • 2-Amino-4-(4-biphenylyl)thiazole
    • 4-(1,1'-Biphenyl-4-yl)-1,3-thiazol-2-amine
    • 4-(4-phenylphenyl)-1,3-thiazol-2-amine
    • 2-amino-4-(4-biphenyl)thiazole
    • 4-([1,1'-biphenyl]-4-yl)thiazol-2-amine
    • 4-(1,1'-biphenyl)-4-yl-2-thiazolamine
    • 4-(biphenyl-4-yl)-1,3-thiazol-2-amine
    • 4-(biphenyl-4-yl)thiazol-2-amine
    • 4-Biphenyl-4-yl-thiazol-2-ylamin
    • 4-Biphenyl-4-ylthiazol-2-ylamine
    • F0777-1464
    • Thiazole,2-amino-4-(4-biphenylyl)
    • USAF EK-4373
    • 4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-amine
    • CHEMBL1426651
    • CBDivE_012410
    • HMS2653P23
    • Z48847655
    • 2-THIAZOLAMINE, 4-(1,1'-BIPHENYL)-4-YL-
    • Q27256932
    • Thiazole, 2-amino-4-(4-biphenylyl)-
    • Cambridge id 5129029
    • MFCD00047059
    • F71727
    • cid_76075
    • LS-01088
    • 39U8AA34OT
    • [4-(4-phenylphenyl)thiazol-2-yl]amine
    • 4-(1,1'-Biphenyl-4-yl)thiazole-2-amine
    • CCG-327
    • DTXSID20182579
    • MLS001017970
    • NCGC00246032-01
    • 2-Thiazolamine, 4-[1,1'-biphenyl]-4-yl-
    • 2-Amino-4-(p-diphenyl)thiazole
    • 4-(4-PHENYLPHENYL)THIAZOL-2-AMINE
    • EN300-02256
    • 4-(4-phenylphenyl)-2-thiazolamine
    • 4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-amine
    • 2834-79-9
    • SCHEMBL2907964
    • 4-(4-phenylphenyl)-1, 3-thiazol-2-amine
    • 4-(1,1'-biphenyl-4-yl)-2-amino-1,3-thiazole
    • 4-27-00-05067 (Beilstein Handbook Reference)
    • UNII-39U8AA34OT
    • Oprea1_161040
    • AB00074195-01
    • BRN 0187642
    • SMR000354210
    • BDBM49948
    • FT-0634510
    • 4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-amine #
    • 4-biphenyl-4-yl-thiazol-2-ylamine, AldrichCPR
    • HTAUVJPDFDVVHV-UHFFFAOYSA-N
    • AKOS000115526
    • A819419
    • ALBB-000396
    • STK502134
    • DB-047381
    • MDL: MFCD00047059
    • インチ: InChI=1S/C15H12N2S/c16-15-17-14(10-18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H2,16,17)
    • InChIKey: HTAUVJPDFDVVHV-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N)N3

計算された属性

  • せいみつぶんしりょう: 252.07200
  • どういたいしつりょう: 252.07211956g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 257
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 2
  • トポロジー分子極性表面積: 67.2Ų
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9

じっけんとくせい

  • 色と性状: 無色粉末
  • PSA: 67.15000
  • LogP: 4.64050
  • ようかいせい: エタノールやエーテルに溶け、水に溶けない。

4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-amine セキュリティ情報

  • 危険カテゴリコード: 25-41
  • セキュリティの説明: 26-39-45
  • RTECS番号:XJ2275000
  • 危険物標識: Xi
  • 危険レベル:IRRITANT

4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-amine 税関データ

  • 税関コード:2934100090
  • 税関データ:

    中国税関コード:

    2934100090

    概要:

    2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-02256-0.05g
4-(4-phenylphenyl)-1,3-thiazol-2-amine
2834-79-9 98%
0.05g
$29.0 2023-04-29
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H54413-1g
2-Amino-4-(4-biphenylyl)thiazole, 97%
2834-79-9 97%
1g
¥3759.00 2023-02-25
abcr
AB332500-250 mg
2-Amino-4-(4-biphenylyl)thiazole, 97%; .
2834-79-9 97%
250mg
€87.90 2023-06-21
Chemenu
CM112873-1g
4-(1,1'-biphenyl-4-yl)-1,3-thiazol-2-amine
2834-79-9 95%
1g
$170 2024-07-28
City Chemical
A941-5GM
2-Amino-4-(4-biphenylyl) thiazole
2834-79-9 98%
5gm
$47.84 2023-09-19
Life Chemicals
F0777-1464-2.5g
4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-amine
2834-79-9 95%
2.5g
$202.0 2023-09-07
Enamine
EN300-02256-1.0g
4-(4-phenylphenyl)-1,3-thiazol-2-amine
2834-79-9 98%
1g
$127.0 2023-04-29
Enamine
EN010-7168-0.25g
4-(4-phenylphenyl)-1,3-thiazol-2-amine
2834-79-9 98%
0.25g
$63.0 2023-10-28
1PlusChem
1P00BDN6-5g
4-Biphenyl-4-yl-thiazol-2-ylamine
2834-79-9 95%
5g
$555.00 2025-02-25
1PlusChem
1P00BDN6-250mg
4-Biphenyl-4-yl-thiazol-2-ylamine
2834-79-9 95%
250mg
$49.00 2025-02-25

4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-amine 関連文献

4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-amineに関する追加情報

Research Brief on 4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-amine (CAS: 2834-79-9): Recent Advances and Applications

4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-amine (CAS: 2834-79-9) is a thiazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key scaffold in the development of novel bioactive compounds, particularly in the areas of oncology, infectious diseases, and neurodegenerative disorders. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, biological activities, and emerging applications.

Recent investigations into the pharmacological profile of 4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-amine have revealed its promising activity as a kinase inhibitor. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects against cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The study utilized molecular docking and in vitro assays to elucidate the binding interactions and selectivity of these derivatives, paving the way for further optimization.

In addition to its anticancer potential, 4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-amine has shown efficacy against microbial pathogens. A 2022 report in Bioorganic & Medicinal Chemistry Letters highlighted its antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell wall synthesis was identified as a key mechanism of action, suggesting its utility in addressing antibiotic resistance.

The compound's structural versatility has also been exploited in the design of multifunctional agents for neurodegenerative diseases. A 2023 study in ACS Chemical Neuroscience reported that derivatives of 4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-amine exhibit dual activity as cholinesterase inhibitors and amyloid-beta aggregation inhibitors, making them potential candidates for Alzheimer's disease treatment. These findings underscore the compound's broad applicability in drug discovery.

From a synthetic chemistry perspective, recent advancements have focused on improving the yield and scalability of 4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-amine production. A 2023 paper in Organic Process Research & Development described a novel catalytic method that enhances the efficiency of the thiazole ring formation, reducing byproducts and environmental impact. This methodological innovation is expected to facilitate the compound's broader adoption in industrial and academic research settings.

In conclusion, 4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-amine (CAS: 2834-79-9) represents a versatile and pharmacologically relevant scaffold with diverse therapeutic applications. Ongoing research continues to uncover its potential, with recent studies emphasizing its role in kinase inhibition, antimicrobial activity, and neuroprotection. Future directions may include the development of more selective derivatives and the exploration of combination therapies. This compound remains a promising candidate for addressing unmet medical needs in multiple disease areas.

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